2,6-Dichloro-benzamidine

Description

Contextualization within the Benzamidine (B55565) Chemical Class

Benzamidines are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamidine group. chemicalbook.comnih.gov This functional group, with the formula -C(=NH)NH2, imparts these molecules with a range of biological activities, most notably as inhibitors of serine proteases. chemicalbook.comontosight.aiontosight.ai Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, and their inhibition is a key strategy in the development of therapeutic agents. ontosight.aiontosight.ai

The benzamidine structure itself is the simplest aromatic amidine. wikipedia.org Derivatives of benzamidine, such as 2,6-Dichloro-benzamidine (B1636375), are created by substituting various functional groups onto the benzene ring. These substitutions can significantly alter the compound's physical, chemical, and biological properties. The addition of two chlorine atoms at the 2 and 6 positions of the benzene ring in this compound is a key structural modification that influences its reactivity and interactions with biological targets. chemimpex.com

Significance in Contemporary Chemical Science

This compound, often handled as its hydrochloride salt to improve solubility and stability, is a versatile compound with applications in several research areas. chemimpex.comontosight.ai Its primary significance lies in its role as an intermediate in the synthesis of more complex molecules and as a tool for studying biological processes. chemimpex.com

In the realm of medicinal chemistry and pharmaceutical research, this compound serves as a valuable building block for creating novel therapeutic agents. chemimpex.com Its structure allows for significant interactions with biological targets, which is particularly beneficial in the development of enzyme inhibitors and receptor binding molecules. chemimpex.com For instance, research has focused on its utility in developing new antimicrobial agents, especially against resistant bacterial strains. chemimpex.com

Furthermore, it is employed in biochemical assays as a potent inhibitor to help researchers understand enzyme mechanisms and interactions, particularly within protease studies. chemimpex.com Beyond its pharmaceutical applications, this compound is also used in analytical chemistry as a reagent for detecting specific biomolecules. chemimpex.com

The synthesis of this compound itself is an area of chemical interest. One common precursor is 2,6-dichlorobenzonitrile (B3417380). solubilityofthings.comforeschem.com The conversion of the nitrile group to an amidine is a key step in its production. 2,6-dichlorobenzonitrile is an important intermediate in the manufacturing of various pharmaceuticals and agrochemicals. solubilityofthings.com It is typically synthesized through the chlorination of benzonitrile (B105546) or via the ammoxidation of 2,6-dichlorotoluene. solubilityofthings.comchemicalbook.com

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Table 1: Compound Properties

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| This compound | C7H6Cl2N2 | 190.04 | - |

| Benzamidine | C7H8N2 | 120.15 | White solid |

| 2,6-Dichlorobenzonitrile | C7H3Cl2N | 172.01 | White solid |

Table 2: Compound Identifiers

| Compound Name | CAS Number |

| This compound hydrochloride | 3797-81-7 |

| Benzamidine | 618-39-3 |

| 2,6-Dichlorobenzonitrile | 1194-65-6 |

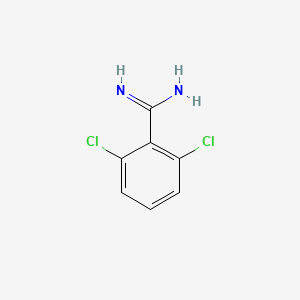

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVLZHJNFSEYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3797-81-7 | |

| Record name | 2,6-Dichlorobenzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dichloro Benzamidine and Its Analogues

General Strategies for Benzamidine (B55565) Synthesis

The formation of the benzamidine functional group can be achieved through several reliable synthetic pathways. The most common and versatile strategies begin with benzonitrile (B105546) derivatives or proceed through an amidoxime (B1450833) intermediate.

Nitrile-Based Approaches

Direct conversion of a nitrile to an amidine is a cornerstone of benzamidine synthesis. One of the most established methods is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride salt (a Pinner salt). google.com This intermediate is then treated with ammonia to yield the corresponding amidine.

A more direct variation involves saturating a solution of the starting nitrile in an anhydrous alcohol, such as ethanol, with dry hydrogen chloride (HCl) gas at low temperatures. This mixture is stirred for an extended period to form the intermediate imino ester. After formation, the imino ester is treated with a solution of ammonia in alcohol to produce the final benzamidine product. nih.gov

Another nitrile-based method involves the high-pressure reaction of benzonitrile with ammonium chloride and excess ammonia in an autoclave at elevated temperatures (e.g., 150°C). chemicalbook.com After the reaction, unreacted benzonitrile can be removed with an ether extraction, and the desired benzamidine hydrochloride is separated from excess ammonium chloride by extraction with a hot solvent like acetonitrile or ethanol. chemicalbook.com

Amidoxime Intermediates

An alternative and widely used two-step strategy involves the formation and subsequent reduction of an amidoxime. Amidoximes are recognized as valuable intermediates for the synthesis of amidines. nih.govresearchgate.net This approach begins with the conversion of a benzonitrile derivative into its corresponding benzamidoxime. This is typically achieved by reacting the nitrile with hydroxylamine hydrochloride in the presence of a base. google.compatsnap.com

The reaction conditions for the formation of benzamidoxime can vary, as illustrated by the following examples:

| Starting Material | Reagents | Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzonitrile | Hydroxylamine hydrochloride, Benzyltriethylammonium chloride | 30% NaOH | 40°C | 6h | 80.2% | patsnap.com |

| Benzonitrile | Hydroxylamine hydrochloride, PEG-2000 | Potassium carbonate | 50°C | 4h | 86.2% | patsnap.com |

| Benzimidazole (B57391) carbonitriles | Hydroxylamine hydrochloride | KOtBu | Not specified | Not specified | 76-82% | turkjps.org |

Once the amidoxime is synthesized and purified, it is reduced to the target benzamidine. This reduction can be accomplished through various methods, including catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. google.comchemicalbook.com Chemical reducing agents, such as zinc powder in the presence of an acid like glacial acetic acid, are also effective for this transformation. researchgate.netpatsnap.com

Targeted Synthesis of Chlorinated Benzamidine Derivatives

The synthesis of specifically substituted benzamidines, such as 2,6-dichlorobenzamidine, applies the general methodologies to appropriately substituted precursors. The presence of chlorine atoms on the benzene (B151609) ring necessitates careful selection of reagents and conditions but follows the same fundamental pathways.

Precursor-Based Routes

The most direct precursor for the synthesis of 2,6-dichlorobenzamidine is 2,6-dichlorobenzonitrile (B3417380). This starting material can be converted to the target amidine using the nitrile-based or amidoxime-intermediate routes described previously.

The synthesis of related chlorinated precursors is also well-documented. For instance, 2,6-dichlorobenzamide (B151250) can be synthesized by reacting 2,6-dichlorobenzoyl chloride with amines like ethylene diamine or isopropyl amine in an ethanolic sodium hydroxide solution. ipinnovative.comresearchgate.net While benzamides can be converted to amidines, the route from the corresponding benzonitrile is generally more direct and common. The synthesis of 2,6-dichlorobenzonitrile itself can be achieved from 2,6-dichlorobenzaldehyde, which can be converted to 2,6-dichlorobenzaldehyde oxime, a related intermediate. researchgate.net The availability of these chlorinated precursors allows for the targeted application of general benzamidine syntheses to produce 2,6-dichlorobenzamidine and its derivatives.

Advanced Synthetic Techniques

Modern synthetic chemistry offers sophisticated methods for creating complex molecular architectures. For the synthesis of benzamidine analogues, "click chemistry" has emerged as a powerful tool for linking a benzamidine moiety to other molecular scaffolds.

"Click Chemistry" Applications

"Click chemistry" describes a class of reactions that are rapid, efficient, and highly specific, often proceeding under mild, aqueous conditions. nih.govnih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.netsigmaaldrich.com

This technique is particularly useful for synthesizing analogues of 2,6-dichlorobenzamidine by covalently linking it to other functional molecules. In this approach, a derivative of the parent benzamidine is prepared containing either a terminal alkyne or an azide group. This functionalized benzamidine is then "clicked" onto a second molecule bearing the complementary reactive group (an azide or alkyne, respectively). This strategy has been successfully employed to synthesize novel benzamidine derivatives containing 1,2,3-triazole moieties, which have been investigated for their biological activities. nih.gov The stability and biocompatibility of the triazole linker make this an attractive method for applications in medicinal chemistry and drug discovery.

Pinner Reaction Modalities

The Pinner reaction, first reported by Adolf Pinner in 1877, remains a cornerstone for the synthesis of amidines from nitriles. wikipedia.org The reaction typically proceeds in two stages: the formation of an imidate salt (Pinner salt) through the acid-catalyzed addition of an alcohol to a nitrile, followed by ammonolysis of the imidate to yield the corresponding amidine. wikipedia.orgjk-sci.com

Step 1: Pinner Salt Formation

2,6-Dichlorobenzonitrile reacts with an alcohol, such as ethanol, in the presence of a strong acid, typically anhydrous hydrogen chloride, to form the corresponding ethyl 2,6-dichlorobenzimidate hydrochloride. Low temperatures are generally employed during this step to prevent the formation of side products. wikipedia.orgjk-sci.com

Step 2: Ammonolysis

The isolated or in situ generated Pinner salt is then treated with ammonia to displace the alkoxy group and form 2,6-dichlorobenzamidine hydrochloride. Subsequent neutralization affords the free base.

The reactivity of the nitrile is a key factor in the Pinner reaction. Electron-poor nitriles, such as 2,6-dichlorobenzonitrile, are good electrophiles and are well-suited for this reaction under acidic conditions. wikipedia.org The general mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by the alcohol.

While specific experimental data for the synthesis of 2,6-dichlorobenzamidine via the Pinner reaction is not extensively detailed in the reviewed literature, the general parameters for this transformation are well-established. The following table provides representative conditions for the Pinner reaction based on the synthesis of analogous benzamidines.

| Nitrile Substrate | Alcohol | Acid Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

| Benzonitrile | Ethanol | HCl (gas) | Diethyl ether | 0 °C to RT | Benzamidine HCl | High |

| 4-Chlorobenzonitrile | Methanol | HCl (gas) | Chloroform | 0 °C, then RT | 4-Chlorobenzamidine HCl | Good |

| 2-Bromobenzonitrile | Ethanol | HCl (gas) | Dioxane | 5-10 °C | 2-Bromobenzamidine HCl | Moderate |

This table presents generalized data for illustrative purposes based on typical Pinner reaction conditions.

Modern variations of the Pinner reaction may utilize Lewis acids to promote the initial formation of the imidate, potentially offering milder reaction conditions compared to the use of gaseous hydrogen chloride. d-nb.infonih.gov

Oxidative Cross-Coupling Methods

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. While direct oxidative cross-coupling for the synthesis of unsubstituted benzamidines from nitriles is not a standard method, related strategies involving C-H activation and amination can be envisaged for the synthesis of N-substituted 2,6-dichlorobenzamidine analogues. These methods offer alternative synthetic pathways that often proceed with high efficiency and functional group tolerance.

Conceptually, an oxidative cross-coupling approach to N-aryl-2,6-dichlorobenzamidines could involve the coupling of 2,6-dichlorobenzamide with an aniline derivative or the direct amination of a C-H bond. For instance, copper- and rhodium-catalyzed reactions have been extensively used for C-N bond formation.

One relevant strategy is the copper-catalyzed N-arylation of amides, often referred to as the Goldberg reaction. nih.govnih.gov This reaction involves the coupling of an amide with an aryl halide. While this provides N-aryl benzamides, subsequent transformation would be required to yield the corresponding amidine.

A more direct conceptual approach would be the transition-metal-catalyzed C-H amination. For example, rhodium-catalyzed oxidative cycloaddition of benzamides with alkynes proceeds via C-H/N-H activation to form isoquinolones. nih.gov While the final product is not an amidine, the initial C-H activation and C-N bond formation steps are relevant.

Furthermore, copper-catalyzed C-H amidation reactions have been reported where nitriles can act as the source of nitrogen. nih.gov For example, the electrochemical oxidation of benzene in the presence of a copper catalyst and acetonitrile leads to the formation of N-phenylacetamide. nih.gov This suggests the possibility of developing a direct C-H amination protocol with a nitrile as the nitrogen source to form an amidine-like linkage.

The following table illustrates the scope of transition-metal-catalyzed C-N bond-forming reactions that could be conceptually adapted for the synthesis of N-substituted 2,6-dichlorobenzamidine analogues.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Reaction Type | Product Type |

| N-Phenylbenzamidine | - | Cu(OAc)₂ | Intramolecular C-H Amination | Benzimidazole |

| Benzamide (B126) | Phenylacetylene | [RhCp*Cl₂]₂, Cu(OAc)₂ | Oxidative Cycloaddition | Isoquinolone |

| Benzene | Acetonitrile | Cu(OAc)₂ (electrochemical) | C-H Amidation | N-Phenylacetamide |

| 2-Pyrrolidone | Iodobenzene | CuI / (S)-N-methylpyrrolidine-2-carboxylate | N-Arylation (Goldberg Reaction) | N-Aryl-2-pyrrolidone |

This table showcases examples of transition-metal-catalyzed C-N bond formation relevant to the potential synthesis of N-substituted benzamidine analogues.

These modern methods, while not yet explicitly reported for the direct synthesis of 2,6-dichlorobenzamidine, represent a frontier in synthetic chemistry with the potential for the development of novel and efficient routes to this class of compounds and their derivatives.

Chemical Transformations and Reactivity of 2,6 Dichloro Benzamidine Systems

Cycloaddition Reactions

Cycloaddition reactions involving amidines are powerful methods for the synthesis of nitrogen-containing heterocycles. As electron-rich heterodienophiles, amidines readily participate in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-deficient dienes.

2,6-Dichlorobenzamidine is expected to react with electron-poor heterocyclic azadienes, such as 1,2,3,5-tetrazines, in what is known as a 1,2,3,5-tetrazine/amidine ligation. This reaction is a type of inverse electron-demand Diels-Alder cycloaddition. The general mechanism involves the [4+2] cycloaddition of the amidine (acting as the dienophile) across the C4/N1 positions of the tetrazine ring. This is followed by the elimination of a molecule of dinitrogen (N₂) and subsequent aromatization to yield a stable 1,3,5-triazine product.

Studies comparing various amidines have shown that aliphatic amidines are considerably more reactive than aryl amidines in these cycloadditions. The reaction between 4,6-diphenethyl-1,2,3,5-tetrazine and benzamidine (B55565) proceeds to completion rapidly under dilute conditions (5 mM in 50% acetonitrile/water), affording the 1,3,5-triazine product in excellent yield (93%). nih.gov

| Tetrazine Substituent (R) | Rate Constant (k, M⁻¹s⁻¹) | Relative Reactivity |

|---|---|---|

| p-Carbomethoxyphenyl | 0.61 | High |

| Phenyl | 0.10 | Medium |

| p-Methoxyphenyl | 0.01 | Low |

| Phenethyl | 1.02 | Very High |

Annulation Reactions with Carbonyl Compounds

Annulation reactions involving the condensation of an amidine with a dicarbonyl compound or its synthetic equivalent are a cornerstone of heterocyclic synthesis, providing access to important scaffolds like pyrimidines and quinazolines. 2,6-Dichlorobenzamidine serves as a key building block in these transformations, where it provides two nitrogen atoms and one carbon atom to the newly formed ring.

The most common annulation pathway is the reaction with β-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) to form substituted pyrimidines. The reaction is typically catalyzed by acid or base and proceeds via initial condensation between one of the amidine nitrogens and a carbonyl group, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine (B1678525) ring. The 2,6-dichloro-substituted phenyl group from the benzamidine will be located at the 2-position of the resulting pyrimidine ring.

Similarly, 2,6-dichlorobenzamidine can be used to synthesize quinazolines, which are fused pyrimidine-benzene systems. This can be achieved by reacting it with 2-aminobenzaldehydes or 2-aminoketones. In this process, the amidine provides the N1 and C2 atoms of the quinazoline ring, while the ortho-amino carbonyl compound provides the remaining atoms. Various catalytic systems, including those based on iodine or transition metals, can promote these cyclizations through oxidative C-H amination pathways. nih.gov

| Carbonyl Reactant | Resulting Heterocycle | General Structure |

|---|---|---|

| β-Diketone (e.g., Acetylacetone) | Pyrimidine | 4,6-Dimethyl-2-aryl-pyrimidine |

| β-Ketoester (e.g., Ethyl Acetoacetate) | Pyrimidinone | 4-Methyl-6-hydroxy-2-aryl-pyrimidine |

| Malononitrile | Aminopyrimidine | 4,6-Diamino-2-aryl-pyrimidine |

| 2-Aminobenzaldehyde | Quinazoline | 2-Aryl-quinazoline |

Rearrangement Pathways Leading to Related Heterocycles

While 2,6-dichlorobenzamidine itself is not predisposed to rearrangement under normal conditions, the heterocyclic products derived from its reactions can undergo significant rearrangement pathways. One of the most relevant is the Dimroth rearrangement, which is a common isomerization process in many nitrogen-containing heterocyclic systems, including those synthesized from amidines. nih.govwikipedia.org

The Dimroth rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. nih.gov For instance, a 1-substituted-2-imino-1,2-dihydropyrimidine, which can be formed in the annulation process, can rearrange to a 2-(substituted-amino)pyrimidine. The mechanism, which can be catalyzed by acid, base, heat, or light, typically proceeds through a sequence of ring-opening to an open-chain intermediate, followed by rotation and re-cyclization. nih.govwikipedia.org

Several factors influence the course of the Dimroth rearrangement:

pH of the medium: The rate is often highly dependent on pH. nih.gov

Substituents: Electron-withdrawing groups can facilitate the initial ring-opening step. nih.gov

Heteroatom content: A higher number of nitrogen atoms in the ring can make it more susceptible to nucleophilic attack, initiating the rearrangement. nih.gov

Thermodynamic Stability: The rearrangement will favor the formation of the more thermodynamically stable isomer. nih.gov

Therefore, while 2,6-dichlorobenzamidine is the starting material, understanding potential downstream rearrangements like the Dimroth is crucial for predicting the final structure of heterocyclic products in a synthesis.

Hydrolytic Transformations

The hydrolytic stability of benzamidines is a critical parameter, particularly for applications in aqueous environments. Benzamidines exist in equilibrium with their protonated form, the benzamidinium ion, with the position of the equilibrium being pH-dependent. The hydrolysis of these species to the corresponding benzamide (B126) (in this case, 2,6-dichlorobenzamide) and ammonia is well-documented.

Studies on unsubstituted benzamidinium show that it hydrolyzes at room temperature in weakly basic water to form benzamide. nih.govmarquette.edumdpi.com The rate of this transformation is highly pH-dependent. The reaction is slow at neutral or slightly basic pH but becomes significantly faster as the pH increases. For example, the half-life of unsubstituted benzamidinium is approximately 300 days at pH 9, but this decreases to just 15 hours at pH 13. nih.govmarquette.edumdpi.com

For 2,6-dichlorobenzamidine, the presence of two strong electron-withdrawing chloro groups is expected to lower the pKa of the corresponding amidinium ion, shifting the equilibrium towards the neutral amidine form at a lower pH compared to the unsubstituted analog. This would likely increase its susceptibility to hydrolysis under neutral or mildly acidic conditions.

| pH | Half-life (t₁/₂) |

|---|---|

| 9 | ~300 days |

| 11 | ~6 days |

| 13 | ~15 hours |

Derivatization and Structural Modification of Benzamidine Frameworks

N-Substitution Strategies

N-substitution of the benzamidine (B55565) moiety is a primary strategy to introduce structural diversity. While direct N-substitution on 2,6-dichlorobenzamidine is not extensively documented in publicly available literature, the synthesis of N-substituted derivatives of the closely related 2,6-dichlorobenzamide (B151250) provides valuable insights into potential synthetic routes. The reaction of 2,6-dichlorobenzoyl chloride with various amines serves as a common method to generate N-substituted benzamides.

For instance, the reaction with ethylene diamine or isopropyl amine in the presence of a base like ethanolic sodium hydroxide yields the corresponding N-substituted 2,6-dichlorobenzamides. This approach suggests that 2,6-dichlorobenzamidine could potentially be synthesized and subsequently N-functionalized through similar pathways, likely involving the reaction of a suitable 2,6-dichlorophenyl intermediate with an appropriate nitrogen-containing nucleophile.

| Precursor | Reagent | Product |

| 2,6-Dichlorobenzoyl chloride | Ethylene diamine | N-(2-aminoethyl)-2,6-dichlorobenzamide |

| 2,6-Dichlorobenzoyl chloride | Isopropyl amine | 2,6-dichloro-N-(propan-2-yl)benzamide |

This table showcases examples of N-substituted 2,6-dichlorobenzamides, which are structurally related to the target compound.

Functionalization of Aromatic Ring Systems

The aromatic ring of 2,6-dichlorobenzamidine is another key site for structural modification. The reactivity of the benzene (B151609) ring towards substitution reactions is influenced by the existing substituents: the two chlorine atoms and the amidine group. Chlorine atoms are deactivating yet ortho-, para-directing for electrophilic aromatic substitution (EAS). The amidine group, being protonated under acidic conditions typical for EAS, would act as a strong deactivating and meta-directing group.

Conversely, under conditions for nucleophilic aromatic substitution (NAS), the electron-withdrawing nature of the chlorine atoms and the amidine group would activate the ring towards attack by nucleophiles. The positions ortho and para to the activating groups are the most likely sites for substitution. Given the substitution pattern of 2,6-dichlorobenzamidine, nucleophilic attack would be sterically hindered at the positions ortho to the amidine group.

While specific examples of aromatic ring functionalization on 2,6-dichlorobenzamidine are scarce, general principles of aromatic chemistry suggest that both electrophilic and nucleophilic substitution reactions could be employed to introduce additional functional groups, thereby modulating the molecule's properties.

Synthesis of Silylated Benzamidine Derivatives

Silylation of the nitrogen atoms in the benzamidine framework is a valuable strategy for creating versatile synthetic intermediates. N-silylated benzamidines are known to be useful building blocks in both main group and coordination chemistry. A general and effective method for the synthesis of N,N'-bis(trimethylsilyl)benzamidines involves the reaction of the corresponding benzonitrile (B105546) with lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂).

This reaction proceeds via the nucleophilic addition of the silylamide to the nitrile carbon, followed by rearrangement to form the silylated benzamidinate salt. Although this method has been applied to a variety of substituted benzonitriles, its specific application to 2,6-dichlorobenzonitrile (B3417380) to produce silylated 2,6-dichlorobenzamidine derivatives is a logical extension. The resulting silylated compounds can serve as precursors for the synthesis of various metal complexes and other derivatives due to the lability of the silicon-nitrogen bond.

General Reaction for the Synthesis of Silylated Benzamidines:

| Aryl Group (Ar) | Product |

| Phenyl | Lithium N,N'-bis(trimethylsilyl)benzamidinate |

| p-Tolyl | Lithium N,N'-bis(trimethylsilyl)-p-toluamidinate |

| p-Methoxyphenyl | Lithium N,N'-bis(trimethylsilyl)-p-methoxybenzamidinate |

This table presents examples of silylated benzamidinates synthesized from the corresponding benzonitriles.

Formation of Heterocyclic Conjugates

The benzamidine moiety is a valuable precursor for the synthesis of a variety of heterocyclic systems due to the presence of two nucleophilic nitrogen atoms and an electrophilic carbon atom. The condensation of benzamidines with bifunctional electrophiles is a common strategy for constructing five- and six-membered rings.

Pyrimidines: The reaction of benzamidines with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical method for the synthesis of pyrimidine (B1678525) rings. It is plausible that 2,6-dichlorobenzamidine could react with compounds such as β-keto esters or α,β-unsaturated ketones to form substituted pyrimidines bearing the 2,6-dichlorophenyl group. growingscience.commdpi.com

Triazines: The synthesis of 1,3,5-triazines can be achieved through the cyclotrimerization of nitriles or by the reaction of amidines with various reagents. While direct synthesis from 2,6-dichlorobenzamidine is not explicitly detailed, its use as a synthon in the construction of triazine rings is conceivable through established synthetic protocols. rsc.orgchim.it

Oxadiazoles: 1,2,4-Oxadiazoles are typically synthesized from N-acylamidoximes. However, benzamidines can be precursors to amidoximes, which can then be cyclized. Alternatively, other synthetic routes might allow for the incorporation of the 2,6-dichlorobenzamidine framework into an oxadiazole ring system. nih.govnih.gov

Quinazolines: Quinazolines are benzofused pyrimidines. Their synthesis often involves the reaction of 2-aminobenzaldehydes, 2-aminobenzophenones, or related compounds with a source of the C2-N3 fragment of the quinazoline ring. While not a direct condensation of a benzamidine, it is possible to envision synthetic pathways where 2,6-dichlorobenzamidine or a derivative could be used to construct the pyrimidine portion of the quinazoline scaffold onto a pre-existing benzene ring. organic-chemistry.orgnih.gov

| Heterocycle | Potential Precursors for Reaction with 2,6-Dichlorobenzamidine |

| Pyrimidine | β-Dicarbonyl compounds, α,β-Unsaturated ketones |

| 1,3,5-Triazine | Dicarbonyl compounds, Nitriles |

| 1,2,4-Oxadiazole | Acylating agents (after conversion to amidoxime) |

| Quinazoline | ortho-Aminoaryl carbonyl compounds |

This table outlines potential reaction partners for 2,6-dichlorobenzamidine in the synthesis of various heterocyclic systems, based on general synthetic methods for these heterocycles.

Computational and Theoretical Investigations of Benzamidine Systems

Quantum Chemical Calculations (e.g., DFT Studies)

No specific Density Functional Theory (DFT) studies or other quantum chemical calculations for 2,6-dichlorobenzamidine have been found. Such studies would typically provide insights into the molecule's electronic structure, optimized geometry, vibrational frequencies, and properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity. For the closely related compound, 2,6-dichlorobenzamide (B151250), theoretical studies have been performed to analyze its molecular, spectroscopic, and thermochemical properties using DFT. However, this information cannot be directly extrapolated to 2,6-dichlorobenzamidine due to the difference between the amide and amidine functional groups.

Molecular Dynamics Simulations

There is no available literature detailing molecular dynamics (MD) simulations performed specifically on 2,6-dichlorobenzamidine. MD simulations for the general benzamidine (B55565) molecule, a well-known inhibitor of trypsin, have been extensively studied to reconstruct its binding process to enzymes. These simulations provide a dynamic view of how the ligand interacts with protein binding sites over time. Similar investigations involving halogenated benzamidine analogs are also present in the literature, offering insights into the role of halogen atoms in molecular interactions. However, simulations concentrating on the 2,6-dichloro substituted variant are absent.

Mechanistic Insights from Computational Modeling

No computational studies detailing the reaction mechanisms involving 2,6-dichlorobenzamidine have been published. Mechanistic modeling is a powerful tool used to elucidate reaction pathways, identify transition states, and calculate activation energies, thereby explaining how a molecule participates in chemical reactions. While computational methods are broadly applied to understand organic reaction mechanisms, their specific application to 2,6-dichlorobenzamidine has not been documented.

Structure-Reactivity and Structure-Property Relationships Derived from Theoretical Studies

Theoretical studies focused on deriving the structure-reactivity or structure-property relationships for 2,6-dichlorobenzamidine are not found in the current body of scientific literature. Such studies typically use computational data to correlate a molecule's structural features (like substituent effects) with its chemical reactivity or physical properties. While general principles of how chloro-substituents on a benzene (B151609) ring influence reactivity are well-established, a specific theoretical analysis for 2,6-dichlorobenzamidine is not available.

Academic Applications and Research Directions

Role as Precursors in Heterocyclic Synthesis (e.g., Pyrimidines, Quinazolinones, Benzimidazoles)

Amidines are recognized as valuable precursors in the synthesis of various nitrogen-containing heterocyclic compounds due to their reactive nature. While specific literature detailing the direct use of 2,6-dichloro-benzamidine (B1636375) in the synthesis of pyrimidines, quinazolinones, and benzimidazoles is not extensively documented in readily available sources, the general synthetic pathways for these heterocycles often involve amidine functionalities.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of amidines with β-dicarbonyl compounds or their synthetic equivalents. A protocol for the single-step synthesis of pyrimidine derivatives involves the condensation of N-vinyl or N-aryl amides with nitriles, followed by annulation to form the pyrimidine ring nih.gov. While this method does not directly use a pre-formed amidine, the reaction proceeds through an intermediate that is functionally equivalent. Another approach involves the reaction of amidinium salts with reagents like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to afford 2-substituted pyrimidine-5-carboxylic esters.

Quinazolinones: Quinazolinones are a class of fused heterocyclic compounds with a broad range of biological activities nih.gov. Their synthesis often involves the cyclization of 2-aminobenzamides with various reagents. While direct use of this compound is not explicitly detailed, related benzamide (B126) derivatives are key starting materials. For instance, a transition-metal-free synthesis of quinazolin-4-ones has been developed through the reaction of ortho-fluorobenzamides with amides followed by cyclization nih.gov. Another method involves the acceptorless dehydrogenative coupling of o-aminobenzamide and alcohols catalyzed by heterogeneous platinum catalysts rsc.org. These methods highlight the importance of the benzamide scaffold, which is closely related to benzamidines.

Benzimidazoles: Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities semanticscholar.org. The most common method for their synthesis is the condensation of 1,2-benzenediamines with aldehydes semanticscholar.org. Although this method does not directly involve an amidine, the resulting 2-substituted benzimidazole (B57391) contains a structural motif that can be conceptually linked to the reaction of an ortho-phenylenediamine with a substituted carboximidic acid (the tautomeric form of an amide or amidine).

Investigations into Specific Biological Activities in Model Systems

Research into the biological activities of compounds derived from or related to this compound has revealed potential therapeutic applications. These investigations have primarily focused on antifungal, antibacterial, antiviral, and anticancer properties in various in vitro and in vivo models.

While direct studies on the antifungal activity of this compound are limited in the available literature, research on related compounds and the broader class of amidine-containing molecules suggests potential in this area. For instance, the novel arylamidine T-2307 has demonstrated broad-spectrum in vitro and in vivo antifungal activity against clinically significant pathogens, including Candida species, Cryptococcus neoformans, and Aspergillus species nih.gov. This highlights the potential of the amidine functional group in the development of new antifungal agents.

In the context of plant models, various natural and synthetic compounds are being explored for their ability to control fungal pathogens. Extracts from plants like Raphanus raphanistrum have shown in vitro and in vivo antifungal activity against pathogens such as Fusarium and Pythiaceae that affect apple and peach seedlings mdpi.com. While not directly related to this compound, these studies establish the models and methodologies that could be used to evaluate its potential as an antifungal agent for agricultural applications.

The antibacterial potential of derivatives of the closely related 2,6-dichlorobenzamide (B151250) has been investigated. In one study, novel 2,6-dichlorobenzamide derivatives were synthesized and evaluated for their antimicrobial properties ipinnovative.com. While the full evaluation of their antibacterial and disinfectant properties was to be reported in subsequent parts of the study, the synthesis of these compounds lays the groundwork for such investigations ipinnovative.comresearchgate.net. The broader class of benzamide derivatives has been a subject of interest for developing new antimicrobial agents ipinnovative.com.

Antiviral Research: The benzimidazole scaffold, which can be synthesized from precursors related to this compound, is a key component in several antiviral compounds. A study on 2-substituted 5,6-dichlorobenzimidazole ribonucleosides revealed significant activity against human cytomegalovirus (HCMV) nih.gov. Specifically, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo derivative (BDCRB) were potent against HCMV with low cytotoxicity nih.gov. These findings underscore the importance of the dichlorinated benzimidazole core in achieving antiviral efficacy.

Anticancer Research: In the realm of anticancer research, derivatives of 5,6-dichlorobenzimidazole have been designed and synthesized as inhibitors of BRAF kinases, which are involved in cell proliferation nih.gov. One of the most potent compounds in a synthesized series demonstrated significant inhibitory activity against both wild-type and mutated BRAF, and also showed growth inhibitory activity across a range of cancer cell lines nih.gov. Furthermore, this compound was found to arrest the cell cycle and induce apoptosis in a colon cancer cell line nih.gov. Separately, novel synthetic analogs of makaluvamine, which have a different core structure but are also nitrogenous heterocyclic compounds, have been evaluated for their in vitro and in vivo anticancer activity against breast cancer cell lines nih.gov.

Table 1: Investigated Biological Activities of this compound Derivatives and Related Compounds

| Biological Activity | Compound Class/Derivative | Model System | Key Findings |

|---|---|---|---|

| Antiviral | 2,5,6-Trichlorobenzimidazole ribonucleosides | In vitro (HCMV, HSV-1) | Potent activity against HCMV with low cytotoxicity. nih.gov |

| Anticancer | 1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles | In vitro (BRAF kinase, cancer cell lines) | Inhibition of BRAF kinase, cell cycle arrest, and apoptosis in colon cancer cells. nih.gov |

| Anticancer | Synthetic makaluvamine analogs | In vitro and in vivo (breast cancer cell lines) | Compound-, dose-, and cell line-dependent cytotoxicity. nih.gov |

Structure-Activity Relationship (SAR) Studies in Designed Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. While SAR studies specifically focused on this compound analogs are not extensively reported, research on related benzamide derivatives provides valuable insights into how structural modifications influence biological activity.

For instance, a study on 2-phenoxybenzamides as antiplasmodial agents revealed that the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly influenced their activity against Plasmodium falciparum mdpi.com. The nature of the diaryl ether partial structure also had a significant impact on the antiplasmodial efficacy mdpi.com.

In another study focusing on chitin (B13524) synthesis inhibitors, quantitative structure-activity relationship (QSAR) analysis of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide analogs was performed nih.gov. This research indicated that for this class of compounds, the substitution at the benzoyl moiety had a different effect compared to other classes of chitin synthesis inhibitors. Specifically, a 2,6-difluoro substitution, which is optimal for some inhibitors, was detrimental in this series of analogs nih.gov.

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for Related Benzamide Analogs

| Compound Class | Biological Target/Activity | Key SAR Findings |

|---|---|---|

| 2-Phenoxybenzamides | Antiplasmodial (P. falciparum) | Activity is highly dependent on the substitution pattern and substituent size on the anilino moiety and the nature of the diaryl ether part. mdpi.com |

| 2,6-Dimethoxybenzoylamino-isoxazoles | Chitin Synthesis Inhibition | The 2,6-difluoro substitution on the benzoyl moiety was detrimental to activity, contrasting with its beneficial effect in other inhibitor classes. nih.gov |

Environmental Chemistry and Metabolism

Transformation Pathways in Biological and Environmental Systems

Currently, there is insufficient available data to delineate the specific transformation pathways of 2,6-dichloro-benzamidine (B1636375) in either biological or environmental systems. Research has concentrated on 2,6-dichlorobenzamide (B151250) (BAM), which is known to be formed from the herbicide dichlobenil through the action of microbial nitrile hydratase in soil. nih.govgeus.dk This process involves the conversion of a nitrile group to an amide group. While amidines can be hydrolyzed to amides, specific studies detailing this or other transformation pathways for this compound are not readily found.

Metabolite Identification and Characterization (e.g., Hydroxylated Derivatives)

There is a notable absence of studies identifying and characterizing the metabolites of this compound. In contrast, the metabolism of 2,6-dichlorobenzamide has been studied, with hydroxylated derivatives being identified. For example, in rats, metabolites of 2,6-dichlorobenzamide include monohydroxylated derivatives. nih.gov In plants, 3-hydroxy-2,6-dichlorobenzamide and 4-hydroxy-2,6-dichlorobenzamide have been identified as metabolites of 2,6-dichlorobenzamide. nih.gov Without specific research on this compound, it is not scientifically sound to extrapolate these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.